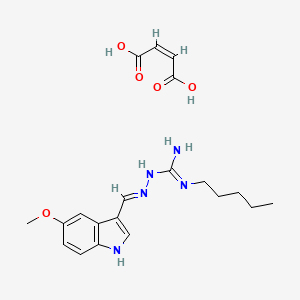

Tegaserod maleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tegaserod maleate is a compound primarily known for its role as a serotonin-4 (5-HT4) receptor agonist. It is used in the treatment of constipation-predominant irritable bowel syndrome (IBS-C) in women under the age of 65 . The compound was initially approved by the United States Food and Drug Administration in 2002 but was later withdrawn from the market due to concerns over cardiovascular risks . It has since been re-approved for limited use in specific patient populations .

準備方法

The synthesis of tegaserod maleate involves several steps. One of the primary methods includes the reaction of 5-methoxyindole-3-carboxaldehyde with pentylamine to form an intermediate, which is then reacted with aminoguanidine to yield tegaserod . The maleate salt is formed by reacting tegaserod with maleic acid in an organic solvent . Industrial production methods often involve optimizing these reactions to ensure high yield and purity under mild conditions .

化学反応の分析

Tegaserod maleate undergoes various chemical reactions, including:

Oxidation: Tegaserod can be oxidized under specific conditions, leading to the formation of various metabolites.

Reduction: The compound can be reduced, although this is less common in its typical applications.

Substitution: Tegaserod can undergo substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学的研究の応用

Clinical Applications in Gastroenterology

Irritable Bowel Syndrome Treatment

Tegaserod maleate was initially approved for the treatment of irritable bowel syndrome with constipation. Clinical trials have demonstrated its efficacy in improving bowel function and alleviating abdominal pain. A study reported that tegaserod significantly improved key symptoms compared to placebo, with a favorable safety profile, where diarrhea was the most common adverse effect .

Oncological Applications

Recent studies have identified this compound as a promising therapeutic agent against certain types of cancer:

Gastric Cancer

Mechanism of Action

this compound has been shown to suppress the growth of gastric cancer cells by inhibiting the MEK1/2-ERK1/2 signaling pathway. Research indicates that it binds to MEK1 and MEK2, effectively blocking their kinase activity, which is crucial for cancer cell proliferation .

In Vitro and In Vivo Studies

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of gastric cancer cell lines HGC27 and AGS, with half-maximal inhibitory concentration (IC50) values of approximately 1.40 μM and 2.14 μM respectively .

- Animal Models : In vivo experiments using patient-derived xenograft (PDX) models showed that treatment with this compound resulted in reduced tumor growth compared to control groups .

Data Table: Effects of this compound on Gastric Cancer Cells

| Treatment Concentration (μM) | Cell Line | Proliferation Inhibition (%) at 72h | Proliferation Inhibition (%) at 96h |

|---|---|---|---|

| 0.25 | HGC27 | 31.93 | 38.38 |

| 0.5 | HGC27 | - | - |

| 1 | AGS | 36.29 | 40.69 |

| 2 | AGS | - | - |

Esophageal Cancer

This compound has also been investigated for its effects on esophageal squamous cell carcinoma (ESCC). Studies suggest that it inhibits the proliferation of ESCC cells by disrupting peroxisome function, which is linked to tumor growth and poor prognosis in patients .

Key Findings

- Protein Expression : Treatment with this compound led to decreased levels of peroxisome membrane proteins PEX11B and PEX13, which are critical for peroxisome proliferation and function .

- Tumor Suppression : The inhibition of these proteins correlates with reduced tumor cell viability, indicating potential for this compound as a therapeutic option in ESCC management.

作用機序

Tegaserod maleate exerts its effects by acting as an agonist at serotonin-4 (5-HT4) receptors in the gastrointestinal tract . This activation stimulates the release of neurotransmitters from enteric nerves, promoting gastrointestinal motility and the peristaltic reflex . Additionally, it reduces visceral sensitivity, thereby alleviating symptoms like abdominal pain and constipation . The compound also acts as an antagonist at serotonin-2B (5-HT2B) receptors .

類似化合物との比較

Tegaserod maleate is unique in its dual action as a serotonin-4 receptor agonist and serotonin-2B receptor antagonist. Similar compounds include:

Prucalopride: Another serotonin-4 receptor agonist used for chronic constipation.

Metoclopramide: A dopamine antagonist with some serotonin-4 receptor agonist activity, used for gastrointestinal motility disorders. This compound’s unique combination of receptor activities and its specific application in IBS-C make it distinct from these other compounds.

生物活性

Tegaserod maleate is a selective serotonin receptor agonist primarily used in the treatment of irritable bowel syndrome (IBS) and chronic constipation. Recent research has expanded its profile, demonstrating significant anticancer properties, particularly in gastric and esophageal cancers. This article delves into the biological activities of this compound, highlighting its mechanisms of action, efficacy in various cancers, and relevant case studies.

This compound functions primarily through its action on the 5-HT_4 serotonin receptors, which are involved in gastrointestinal motility. However, emerging studies indicate that its biological activity extends beyond gastrointestinal effects to include:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including gastric and esophageal cancer cells. The compound demonstrates a dose-dependent reduction in cell viability, as evidenced by IC50 values ranging from 1.40 μM to 6.867 μM across different studies .

- Targeting MEK1/2 Pathway : Research indicates that this compound binds to MEK1 and MEK2 kinases, inhibiting their activity and subsequently reducing ERK1/2 phosphorylation. This pathway is crucial for cell proliferation and survival in many cancers .

- Induction of Apoptosis : In melanoma cells, this compound has been reported to induce apoptosis through modulation of the JAK/STAT3 signaling pathway and downregulation of peroxisome-related proteins .

Gastric Cancer

A study demonstrated that this compound significantly inhibited gastric cancer cell growth in vitro and in vivo. The compound was tested on HGC27 and AGS cell lines, showing a reduction in cell proliferation by approximately 31.93% to 40.69% at concentrations of 2 μM after 72 to 96 hours .

Table 1: IC50 Values for Gastric Cancer Cell Lines

| Cell Line | IC50 (μM) at 48h |

|---|---|

| HGC27 | 1.40 |

| AGS | 2.14 |

Esophageal Cancer

In another study focusing on esophageal squamous cell carcinoma (ESCC), this compound exhibited significant anticancer effects by suppressing tumor growth in patient-derived xenograft models. The IC50 values for ESCC cell lines KYSE150 and KYSE450 were found to be 6.867 μM and 4.476 μM respectively, indicating potent inhibitory effects compared to normal human esophageal epithelial cells .

Table 2: IC50 Values for Esophageal Cancer Cell Lines

| Cell Line | IC50 (μM) at 48h |

|---|---|

| KYSE150 | 6.867 |

| KYSE450 | 4.476 |

| SHEE (normal) | 9.688 |

Case Study: Gastric Cancer Treatment

In a preclinical model using HGC27 cells, treatment with this compound resulted in a significant decrease in colony formation ability, confirming its potential as an anticancer agent . The study utilized both anchorage-dependent and independent assays to assess growth inhibition.

Case Study: ESCC Patient-Derived Xenograft Model

In vivo studies using patient-derived xenografts demonstrated that this compound effectively reduced tumor size compared to control groups. The mechanism was linked to the downregulation of peroxisome-related proteins, which are essential for cancer cell survival .

特性

CAS番号 |

189188-57-6 |

|---|---|

分子式 |

C20H27N5O5 |

分子量 |

417.5 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;1-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine |

InChI |

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11-;2-1- |

InChIキー |

CPDDZSSEAVLMRY-QPRIGUFLSA-N |

SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

関連するCAS |

145158-71-0 (parent) |

同義語 |

(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate |

製品の起源 |

United States |

ANone: Tegaserod Maleate acts as a selective serotonin 5-HT4 receptor partial agonist. [, ] This means it binds to the 5-HT4 receptor and partially activates it, leading to a range of downstream effects, primarily in the gastrointestinal tract. []

ANone: Activation of 5-HT4 receptors by this compound stimulates gastrointestinal motility and secretion. [] This can improve symptoms of constipation by increasing intestinal transit time and promoting bowel movements. [, ]

ANone: Recent research suggests that this compound can also suppress the MEK1/2 pathway in gastric cancer cells, leading to inhibition of their proliferation. [] Furthermore, it appears to inhibit the peroxisome pathway in esophageal squamous cell carcinoma (ESCC), specifically by downregulating PEX11B and PEX13 proteins, ultimately inhibiting ESCC proliferation. []

ANone: While the exact molecular weight is not provided in the provided abstracts, the molecular formula can be deduced from its structure as C22H28N4O4S • C4H4O4. []

ANone: Yes, several studies utilize various spectroscopic methods to characterize this compound. These methods include:

- FTIR (Fourier-transform infrared spectroscopy): Used to differentiate between different crystal forms of this compound. []

- Raman Spectroscopy: Also employed in differentiating crystal forms of the compound. []

- Powder X-ray Diffraction: This technique provides structural information and is used to characterize different crystal forms of this compound. [, ]

- Differential Pulse Polarography: This electrochemical method has been used to quantify this compound after reacting it with hydrogen peroxide. []

ANone: One study recommends storing this compound tablets in a dry and cold environment for optimal stability. [] Another study found coated this compound tablets remained stable at 40°C and 75% relative humidity for three months. []

ANone: The provided research focuses on this compound's pharmaceutical properties, and there is no mention of its catalytic properties or applications in the context of chemical reactions.

ANone: None of the provided research abstracts utilize computational chemistry methods or QSAR modeling for this compound.

ANone: While the provided research doesn't delve into detailed SAR studies, it's stated that this compound is structurally similar to serotonin but possesses only one-fifth of its intrinsic activity. [] This suggests that modifications to the structure can impact its potency and potentially its selectivity for different serotonin receptor subtypes.

ANone: Various formulation approaches have been investigated for this compound, including:

- Colon-Targeted Delivery Systems: Researchers are developing systems that protect the drug from degradation and release it specifically in the colon. [, , , , , ] These systems often utilize pH-sensitive polymers like Eudragit L100 and S100 or time-dependent release mechanisms using polymers like HPMC. [, , ]

- Microspheres: this compound microspheres have been developed using sodium alginate and tamarind seed polysaccharide for controlled release. [, ]

- Dispersible Tablets: A bioequivalence study evaluated this compound dispersible tablets in healthy volunteers. []

ANone: Multiple studies have investigated the pharmacokinetics of this compound:

- Absorption: this compound reaches peak plasma concentration (Cmax) approximately 1 hour after oral administration. [, ]

- Excretion: The elimination half-life (t1/2β) of this compound ranges from 2.92 to 3.81 hours. []

ANone: Research indicates that within a dosage range of 4-12 mg, both the area under the curve (AUC) and Cmax of this compound demonstrate good linearity. [] This implies that the drug's exposure increases proportionally with the dose within this range.

ANone: Yes, researchers have used a patient-derived xenograft (PDX) mouse model to demonstrate this compound's ability to suppress tumor growth in vivo. [, ] This model allows for studying the drug's effects in a setting that more closely mimics human tumor biology.

ANone: The provided research does not mention specific resistance mechanisms to this compound or its cross-resistance with other compounds.

ANone: While one abstract mentions diarrhea as the most common adverse effect of this compound, [] this Q&A section focuses on the scientific aspects of the compound and excludes information about drug side effects or contraindications.

ANone: Please refer to the answer provided for question 7 in the "Stability and Formulation" section for information regarding drug delivery and targeting strategies.

ANone: The provided research does not mention any specific biomarkers associated with this compound treatment response or adverse effects.

ANone: Various analytical methods have been utilized for characterizing and quantifying this compound:

- Spectroscopic methods: As previously discussed, FTIR, Raman Spectroscopy, and Powder X-ray Diffraction have been used for structural characterization and differentiation of crystal forms. [, ]

- Chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is used for quantifying this compound in various matrices, including bulk drug, tablets, and plasma. [, , , ]

- Gas Chromatography (GC): This technique, coupled with a flame ionization detector (FID), allows for quantifying residual organic solvents in this compound samples. []

ANone: The provided research does not contain information regarding the environmental impact or degradation of this compound.

ANone: Research shows that Tegaserod Nicotinate salt exhibits a six-fold increase in aqueous solubility compared to the marketed this compound form A (Zelnorm). [] This highlights the impact of salt formation on the compound's solubility, which can be crucial for its bioavailability.

ANone: Yes, several studies investigating different formulations of this compound, including microcapsules, compressed microcapsules, and modified tablets, include assessments of their in vitro dissolution profiles. [] These studies aim to evaluate how different formulation strategies impact the drug's release from the dosage form.

ANone: The studies employing analytical methods for quantifying this compound often mention validating these methods. [, , , , ] Validation typically involves assessing the method's:

ANone: While not explicitly discussed, the development and validation of analytical methods for quantifying this compound in various matrices, as reported in the research, are essential aspects of quality control and assurance. [, , , , ] These methods ensure the consistency, safety, and efficacy of the drug substance and drug product throughout development, manufacturing, and distribution.

ANone: The provided research focuses primarily on the pharmacological and pharmaceutical aspects of this compound and does not provide information related to questions 20 through 26.

ANone:

- Drug Approval: this compound (Zelnorm) was the first selective 5-HT4 receptor partial agonist approved by the FDA for the short-term treatment of irritable bowel syndrome (IBS) in women whose primary bowel symptom is constipation. []

- Synthesis Improvement: Researchers developed an improved synthesis method for this compound, making it more efficient for industrial production. []

- Discovery of New Crystal Forms: Studies identified and characterized different crystalline forms of this compound, including a monohydrate form, which may have implications for solubility and bioavailability. [, ]

- Exploration of New Applications: Beyond IBS, recent research has explored the potential of this compound in treating cancer, highlighting its ability to inhibit the growth of gastric and esophageal cancer cells. [, ]

ANone: this compound research benefits from the synergy of various disciplines:

- Pharmacology: Elucidating the drug's mechanism of action through its interaction with the 5-HT4 receptor and other signaling pathways. [, , , ]

- Pharmaceutics: Developing various formulations to optimize drug delivery, enhance solubility, and achieve targeted release. [, , , , , , , ]

- Analytical Chemistry: Developing and validating sensitive and specific methods for the quantification and characterization of this compound. [, , , , , , ]

- Oncology: Exploring the drug's anti-proliferative effects on cancer cells, opening new avenues for its potential therapeutic applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。